molecular formula C8H7Br2F B2764979 2-Bromo-4-(1-bromoethyl)-1-fluorobenzene CAS No. 1036402-29-5

2-Bromo-4-(1-bromoethyl)-1-fluorobenzene

Cat. No. B2764979
M. Wt: 281.95
InChI Key: LPRSUZNOCVIJGK-UHFFFAOYSA-N
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Description

“2-Bromo-4-(1-bromoethyl)-1-fluorobenzene” is likely an organic compound consisting of a benzene ring with bromine and fluorine substituents. It may be viewed as a derivative of bromobenzene or fluorobenzene .


Synthesis Analysis

While specific synthesis methods for this compound are not available, bromination and fluorination are common reactions in organic chemistry. For instance, the bromination of organic molecules has been extensively studied, and there is a demand for safe and sustainable methodologies .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring, which is a six-membered ring of carbon atoms with alternating single and double bonds. Two of the carbons would be bonded to bromine atoms, and one to a fluorine atom .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer potential reactions based on its functional groups. For example, brominated organic compounds can undergo elimination reactions, such as the E2 mechanism .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of the bromine and fluorine substituents .

Scientific Research Applications

Practical Synthesis Applications

A practical method for synthesizing 2-Fluoro-4-bromobiphenyl, a compound structurally related to 2-Bromo-4-(1-bromoethyl)-1-fluorobenzene, was developed to support the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. This synthesis pathway avoids the high costs associated with palladium usage and the handling of toxic substances, presenting a more accessible approach for large-scale production (Qiu, Gu, Zhang, & Xu, 2009).

Radiopharmaceutical Synthesis

The compound serves as a versatile synthon for no-carrier-added 1-bromo-4-[18F]fluorobenzene, crucial for 18F-arylation reactions in radiopharmaceutical preparations. This synthesis route enables the direct one-step nucleophilic substitution, facilitating the production of radiolabeled compounds for medical imaging with high efficiency (Ermert, Hocke, Ludwig, Gail, & Coenen, 2004).

Lithium-Ion Battery Research

4-Bromo-2-fluoromethoxybenzene, a related compound, was investigated as a novel bi-functional electrolyte additive for lithium-ion batteries. It was found to improve the batteries' safety by preventing voltage rise during overcharging and enhancing their thermal stability without compromising their cycling performance (Zhang, 2014).

Organic Synthesis and Medicinal Chemistry

In the field of organic synthesis, 2-Bromo-4-(1-bromoethyl)-1-fluorobenzene and related halogenated compounds have been used as intermediates for creating various biologically active molecules. Their reactivity has been exploited in palladium-catalyzed carbonylation reactions and in the synthesis of heterocyclic compounds, providing valuable tools for medicinal chemistry research (Chen, Natte, Neumann, & Wu, 2014).

Spectroscopy and Material Science

The study of haloethylbenzenes, including 2-bromoethylbenzene and its analogs, has enhanced understanding of halocarbons as hydrogen bond acceptors. Spectroscopic analyses have provided insights into the structural dynamics and potential applications of these compounds in designing materials with specific interaction capabilities (Robertson et al., 2018).

Safety And Hazards

Brominated compounds can pose safety hazards and should be handled with care. They may be harmful if swallowed and can cause skin and eye irritation .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it’s a precursor for the synthesis of other compounds, research might focus on improving the synthesis process .

properties

IUPAC Name

2-bromo-4-(1-bromoethyl)-1-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2F/c1-5(9)6-2-3-8(11)7(10)4-6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPRSUZNOCVIJGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)F)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-(1-bromoethyl)-1-fluorobenzene

CAS RN

1036402-29-5
Record name 2-bromo-4-(1-bromoethyl)-1-fluorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of EXAMPLE 412A (1.5 g, 6.8 mmol) and triphenyl phosphine (1.9 g, 7.2 mmol) in dimethylformamide (20 ml) was added bromine (1.1 g, 6.8 mmol) through a syringe. After the addition, the reaction mixture was stirred at room temperature for additional 15 minutes, and partitioned between water (100 ml) and ethyl acetate (200 ml). The organic phase was washed with brine and concentrated. The residue was purified by flash chromatography (2.6% ethyl acetate in hexane) to provide the title compound. MS (DCI/NH4) m/z 282 (M+H)+.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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